Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
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Overview
Description
Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C16H19NO2S and a molecular weight of 289.4 . It is used for research purposes .
Synthesis Analysis
The synthesis of thiophene derivatives, such as Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate, is a topic of interest for medicinal chemists . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method used to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate consists of a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . This structure is part of the larger molecular formula C16H19NO2S .Scientific Research Applications
Medicinal Chemistry
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as:
- Anti-inflammatory : Thiophene derivatives have been found to exhibit anti-inflammatory properties .
- Anti-psychotic : They have also been used in the treatment of psychotic disorders .
- Anti-arrhythmic : These compounds have shown potential in treating irregular heartbeats .
- Anti-anxiety : They have been used in the management of anxiety disorders .
- Anti-fungal : Thiophene derivatives have demonstrated anti-fungal properties .
- Antioxidant : They have been found to have antioxidant properties, which can help protect the body from damage by free radicals .
- Estrogen receptor modulating : Thiophene derivatives have shown potential in modulating estrogen receptors .
- Anti-mitotic : They have been found to inhibit cell division .
- Anti-microbial : These compounds have demonstrated anti-microbial properties .
- Kinases inhibiting : They have been found to inhibit kinases, enzymes that play a key role in the regulation of cell functions .
- Anti-cancer : Thiophene derivatives have shown potential in the treatment of cancer .
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis of New Compounds
Thiophene derivatives are used in the synthesis of new compounds. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .
Future Directions
Thiophene and its substituted derivatives, such as Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate, continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research will likely continue to explore the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
properties
IUPAC Name |
propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-4-7-19-16(18)14-13(9-20-15(14)17)12-6-5-10(2)11(3)8-12/h5-6,8-9H,4,7,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLVSIFHUUMQQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate |
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